molecular formula C10H12BrN B2715568 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline CAS No. 127693-22-5

5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline

Cat. No.: B2715568
CAS No.: 127693-22-5
M. Wt: 226.117
InChI Key: QEJKVWQQIKRFRM-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the isoquinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline typically involves the bromination of 2-methyl-3,4-dihydro-1H-isoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

    5-Bromo-3,4-dihydro-1H-isoquinoline: Lacks the methyl group at the 2-position.

    2-Methyl-3,4-dihydro-1H-isoquinoline: Lacks the bromine atom at the 5-position.

    5-Chloro-2-methyl-3,4-dihydro-1H-isoquinoline: Contains a chlorine atom instead of a bromine atom at the 5-position.

Uniqueness: 5-Bromo-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its electrophilic properties, making it more reactive in substitution reactions, while the methyl group influences its steric and electronic properties.

Properties

IUPAC Name

5-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJKVWQQIKRFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127693-22-5
Record name 5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
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